

Pralurbactam: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

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Introduction

Pralurbactam is a novel β -lactamase inhibitor under investigation for its potential to combat bacterial resistance to β -lactam antibiotics.^{[1][2]} By inactivating β -lactamase enzymes, **Pralurbactam** can restore the efficacy of co-administered β -lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of **Pralurbactam**, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.

Molecular Structure

The structural identity of **Pralurbactam** is defined by its unique arrangement of atoms, which can be represented in various standard chemical formats.

Identifier	Value
IUPAC Name	(1R,2S,5R)-2-[[[2-((Aminoiminomethyl)amino)oxy]ethoxy]amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate
SMILES	C1C--INVALID-LINK--C(=O)NOCCON=C(N)N[3]
InChI	InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1[3]
InChI Key	HOJIPBUGHMYVQD-RQJHMYQMSA-N[3]

Chemical Properties

A comprehensive understanding of the physicochemical properties of **Pralurbactam** is crucial for its development as a therapeutic agent. The following table summarizes its known chemical properties.

Property	Value/Description
Molecular Formula	C10H18N6O8S[2]
Molecular Weight	382.35 g/mol [3]
Physical State	Solid
Appearance	White to off-white
Solubility	Soluble in DMSO[4]
pKa	Data not available. See Experimental Protocols for determination methods.
Aqueous Solubility	Data not available. See Experimental Protocols for determination methods.
LogP	Data not available. See Experimental Protocols for determination methods.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the key chemical properties of a drug candidate like **Pralurbactam**.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. A standard method for pKa determination is potentiometric titration.[5][6][7]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of **Pralurbactam** (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system may be employed.[7]
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5][6]
 - Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5][6]
- Titration Procedure:
 - Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[5]
 - Place a known volume of the **Pralurbactam** solution in a thermostatted vessel and immerse the calibrated pH electrode.
 - Incrementally add the standardized acid or base titrant to the **Pralurbactam** solution.
 - Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[6]
 - Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the completion of the reaction.

- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.
 - Perform the titration in triplicate to ensure reproducibility.[\[6\]](#)

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Both kinetic and thermodynamic solubility assays can be performed.[\[4\]](#)[\[8\]](#)

Kinetic Solubility Assay (High-Throughput Screening):[\[4\]](#)

- Sample Preparation:
 - Prepare a concentrated stock solution of **Pralurbactam** in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
 - Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[\[9\]](#)
- Measurement:
 - Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
 - Measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader to detect precipitation.[\[4\]](#)
 - Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved **Pralurbactam** in the filtrate using LC-MS/MS or UV/Vis spectroscopy.[\[9\]](#)

Thermodynamic Solubility Assay (Shake-Flask Method):[\[8\]](#)

- Equilibration:

- Add an excess amount of solid **Pralurbactam** to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.
- Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
- Sample Analysis:
 - Separate the undissolved solid from the solution by centrifugation or filtration.
 - Determine the concentration of **Pralurbactam** in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[8]

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for LogP determination.[10][11]

Methodology:

- Phase Preparation:
 - Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.[12]
- Partitioning:
 - Dissolve a known amount of **Pralurbactam** in either the pre-saturated water or n-octanol.
 - Add a known volume of the other pre-saturated phase to a flask containing the **Pralurbactam** solution.
 - Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.
- Phase Separation and Analysis:
 - Allow the two phases to separate completely, either by standing or by centrifugation.

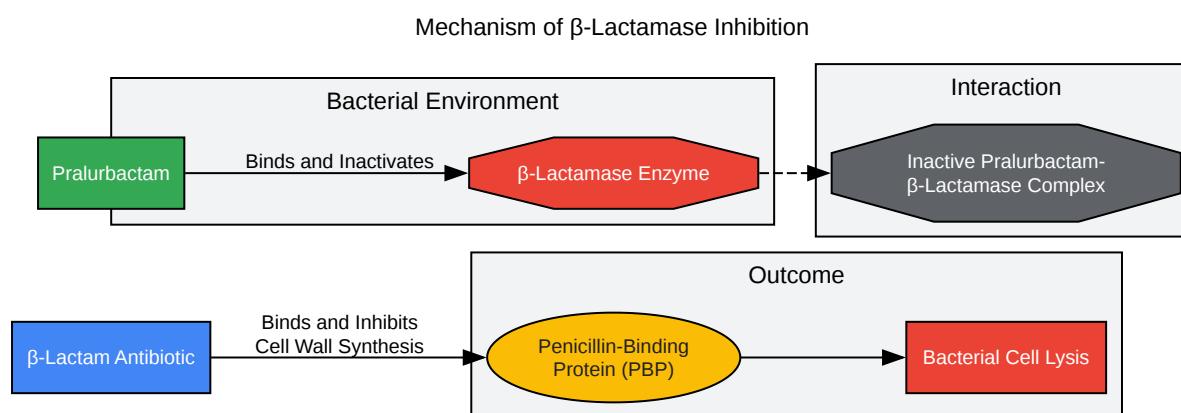
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of **Pralurbactam** in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV or LC-MS/MS.[12]
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of **Pralurbactam** in the n-octanol phase to its concentration in the aqueous phase.
 - LogP is the logarithm of the partition coefficient ($\text{LogP} = \log_{10}(P)$).[13]

Mechanism of Action and Experimental Workflows

Pralurbactam functions as a β -lactamase inhibitor. Its mechanism of action involves the inactivation of β -lactamase enzymes produced by bacteria, which are responsible for degrading β -lactam antibiotics.[14][15]

Mechanism of β -Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β -lactamase inhibitor like **Pralurbactam** protects a β -lactam antibiotic from degradation.

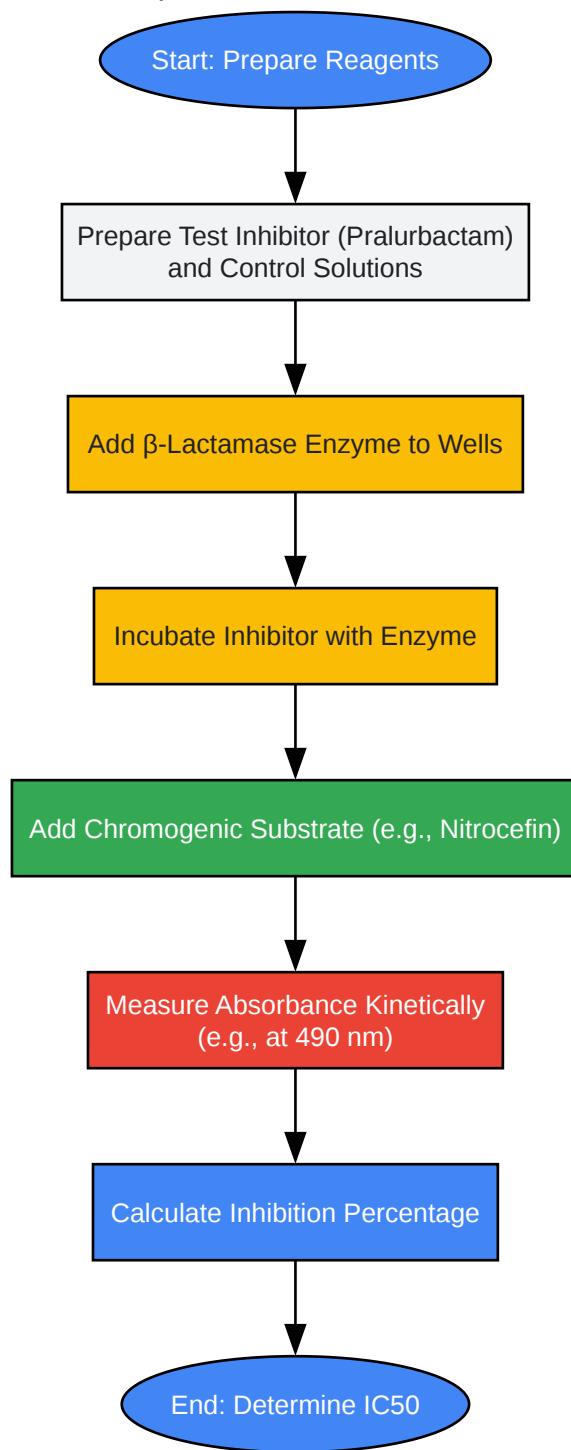


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Caption: **Pralurbactam** binds to and inactivates β -lactamase, protecting the β -lactam antibiotic.

Experimental Workflow: β -Lactamase Inhibitor Screening Assay

A common method to evaluate the efficacy of a β -lactamase inhibitor is a colorimetric assay using a chromogenic substrate like nitrocefin.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Workflow for β -Lactamase Inhibitor Screening[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the inhibitory activity of **Pralurbactam** against β -lactamase.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Aqueous Solubility Assay | Bienta [bienta.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. β -Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cohesionbio.com [cohesionbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
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